molecular formula C11H13F3N2O B190065 4-Morpholino-3-(trifluoromethyl)aniline CAS No. 105316-06-1

4-Morpholino-3-(trifluoromethyl)aniline

Cat. No. B190065
M. Wt: 246.23 g/mol
InChI Key: WRKWRSUBQVBAQB-UHFFFAOYSA-N
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Description

“4-Morpholino-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C11H13F3N2O . It is a derivative of trifluoromethylaniline . The compound is used in various scientific studies, including drug development, organic synthesis, and materials science.


Molecular Structure Analysis

The molecular structure of “4-Morpholino-3-(trifluoromethyl)aniline” consists of a morpholino group attached to an aniline ring, which also carries a trifluoromethyl group . The average mass of the molecule is 246.229 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Morpholino-3-(trifluoromethyl)aniline” include a molecular weight of 246.23 . The compound has a boiling point of 316.1±42.0 C at 760 mmHg .

Scientific Research Applications

  • Chemistry of Polyhalogenodiazabutadienes : This study details the reaction of 4-aryl-1,1,4-trichloro-2,3-diazabutadienes with aniline, forming new 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles. This indicates applications in the synthesis of triazole derivatives, which are important in pharmaceutical chemistry (O'halloran & Scott, 1972).

  • Synthesis of Linezolid-like Molecules : This paper describes the preparation of 3-Fluoro-4-(morpholin-4-yl)aniline and its conversion to various compounds with antimicrobial properties, indicating its use in developing antitubercular agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

  • Optimization of Src Kinase Inhibitors : This research explores the optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, a key target in cancer therapy. The study includes the modification of the 4-anilino group, showing potential applications in cancer treatment (Boschelli et al., 2001).

  • Antiproliferative and Apoptotic Effects of S-Triazine Dipeptide Series : This study evaluates compounds containing morpholine and anilines for their anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Malebari et al., 2021).

  • Aryl Morpholino Triazenes in Cancer Research : The study describes aryl morpholino triazenes as inhibitors of cytochrome P450 enzymes, which are relevant in cancer prevention and treatment (Lee et al., 2016).

  • Synthesis and Antitumor Activity of Indazole Derivatives : This research involves synthesizing a compound using 4-morpholino-1H-indazol-3-amine and investigating its antitumor activity, showing applications in developing cancer therapeutics (Ji et al., 2018).

  • Synthesis and Antimicrobial Activity of Quinoline Derivatives : This paper discusses the design and synthesis of quinoline derivatives with 4-morpholino aniline and their antimicrobial activities, suggesting applications in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-morpholin-4-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWRSUBQVBAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377925
Record name 4-Morpholino-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholino-3-(trifluoromethyl)aniline

CAS RN

105316-06-1
Record name 4-Morpholino-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitro-2-(trifluoromethyl)phenyl)morpholine (5.0 g, 18.1 mmol), MeOH (20 mL) and Pd/C (500 mg, 10%) under H2 was stirred at rt overnight. The mixture was then filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=2:1) to give the title compound as a pale yellow solid (4.01 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine (compound of Reference Example 2; 1.20 g, 4.344 mmol), platinum(IV) oxide (0.10 g) and methanol (12 ml) was stirred at room temperature for 12.5 hours under hydrogen atmosphere. The reaction mixture was filtered and the residue obtained by evaporation of the solvent of the filtrate under reduced pressure was washed with n-hexane to give the title compound (0.62 g, 58%) as a colorless crystal.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MMK Khan - 2020 - search.proquest.com
This thesis contains two chapters. In chapter one, I report the synthesis of new pyrazole derivatives from dicarboxylic acid containing phenyl-derived, monotrifluoromethyl phenyl-derived…
Number of citations: 3 search.proquest.com

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